molecular formula C6H10N4S B15215410 5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione CAS No. 54660-15-0

5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione

Cat. No.: B15215410
CAS No.: 54660-15-0
M. Wt: 170.24 g/mol
InChI Key: BFFAFUVFTUDGTQ-UHFFFAOYSA-N
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Description

5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are essential components of nucleic acids, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-6-chloropyrimidine-4-thione with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-6-chloropyrimidine-4-thione
  • 5-Amino-6-methylpyrimidine-4-thione
  • 5-Amino-6-ethylpyrimidine-4-thione

Uniqueness

5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties

Properties

CAS No.

54660-15-0

Molecular Formula

C6H10N4S

Molecular Weight

170.24 g/mol

IUPAC Name

5-amino-6-(dimethylamino)-1H-pyrimidine-4-thione

InChI

InChI=1S/C6H10N4S/c1-10(2)5-4(7)6(11)9-3-8-5/h3H,7H2,1-2H3,(H,8,9,11)

InChI Key

BFFAFUVFTUDGTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=S)N=CN1)N

Origin of Product

United States

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